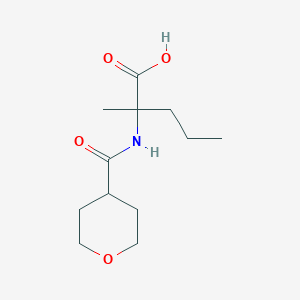![molecular formula C11H17NO5 B7557050 2-[Cyclopropylmethyl(1,4-dioxane-2-carbonyl)amino]acetic acid](/img/structure/B7557050.png)
2-[Cyclopropylmethyl(1,4-dioxane-2-carbonyl)amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Cyclopropylmethyl(1,4-dioxane-2-carbonyl)amino]acetic acid, also known as CPMA, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a derivative of glycine and has been found to have potential applications in the treatment of various diseases. In
Mecanismo De Acción
The exact mechanism of action of 2-[Cyclopropylmethyl(1,4-dioxane-2-carbonyl)amino]acetic acid is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, such as glutamate and GABA. 2-[Cyclopropylmethyl(1,4-dioxane-2-carbonyl)amino]acetic acid has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
2-[Cyclopropylmethyl(1,4-dioxane-2-carbonyl)amino]acetic acid has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and to inhibit the growth of tumor cells in vitro. 2-[Cyclopropylmethyl(1,4-dioxane-2-carbonyl)amino]acetic acid has also been found to improve cognitive function in animal models of Alzheimer's disease and to reduce seizures in animal models of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-[Cyclopropylmethyl(1,4-dioxane-2-carbonyl)amino]acetic acid is that it is relatively easy to synthesize and purify. It is also relatively stable and can be stored for long periods of time. However, one limitation of 2-[Cyclopropylmethyl(1,4-dioxane-2-carbonyl)amino]acetic acid is that it can be difficult to administer to animals, as it is not very soluble in water.
Direcciones Futuras
There are a number of future directions for research on 2-[Cyclopropylmethyl(1,4-dioxane-2-carbonyl)amino]acetic acid. One area of interest is the potential use of 2-[Cyclopropylmethyl(1,4-dioxane-2-carbonyl)amino]acetic acid in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the potential use of 2-[Cyclopropylmethyl(1,4-dioxane-2-carbonyl)amino]acetic acid as an anti-inflammatory agent in the treatment of arthritis and other inflammatory disorders. Additionally, further studies are needed to fully understand the mechanism of action of 2-[Cyclopropylmethyl(1,4-dioxane-2-carbonyl)amino]acetic acid and to identify any potential side effects or limitations of its use.
In conclusion, 2-[Cyclopropylmethyl(1,4-dioxane-2-carbonyl)amino]acetic acid is a promising compound that has potential applications in the treatment of various diseases. While further research is needed to fully understand its mechanism of action and potential side effects, 2-[Cyclopropylmethyl(1,4-dioxane-2-carbonyl)amino]acetic acid represents an exciting area of research in the field of medicinal chemistry.
Métodos De Síntesis
2-[Cyclopropylmethyl(1,4-dioxane-2-carbonyl)amino]acetic acid can be synthesized through a multistep process involving the reaction of cyclopropylmethyl bromide with 1,4-dioxane-2-carbonyl chloride, followed by the addition of glycine and subsequent purification steps. The final product is a white crystalline powder that is soluble in water.
Aplicaciones Científicas De Investigación
2-[Cyclopropylmethyl(1,4-dioxane-2-carbonyl)amino]acetic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-convulsant properties. 2-[Cyclopropylmethyl(1,4-dioxane-2-carbonyl)amino]acetic acid has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
2-[cyclopropylmethyl(1,4-dioxane-2-carbonyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5/c13-10(14)6-12(5-8-1-2-8)11(15)9-7-16-3-4-17-9/h8-9H,1-7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBDYIVVZWLJCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(CC(=O)O)C(=O)C2COCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Cyclopropylmethyl(1,4-dioxane-2-carbonyl)amino]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Benzenesulfonyl(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556969.png)
![2-[Cyclopropylmethyl-(3-fluoro-4-methylphenyl)sulfonylamino]acetic acid](/img/structure/B7556977.png)
![2-[Cyclopropylmethyl-(2-pyridin-4-ylacetyl)amino]acetic acid](/img/structure/B7556984.png)
![2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid](/img/structure/B7556988.png)

![2-[(4-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557006.png)
![2-[Cyclopropylmethyl-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]acetic acid](/img/structure/B7557011.png)
![2-[[2-(4-Chlorophenyl)acetyl]-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557019.png)

![2-[Cyclopropylmethyl-(3-fluoro-4-methoxyphenyl)sulfonylamino]acetic acid](/img/structure/B7557026.png)
![2-[(3-Chloro-4-methoxyphenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557032.png)
![2-[(5-Bromofuran-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557036.png)
![2-[[Cyclohexyl(methyl)sulfamoyl]-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557042.png)
![2-[(3-Chloro-4-fluorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557072.png)